molecular formula C5H5NO B14032750 2-Hydroxypyridine-D5

2-Hydroxypyridine-D5

Cat. No.: B14032750
M. Wt: 100.13 g/mol
InChI Key: UBQKCCHYAOITMY-HXRFYODMSA-N
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Description

2-Hydroxypyridine-D5 is a deuterated form of 2-Hydroxypyridine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula of this compound is C5D5NO, and it is commonly used as a reference standard in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypyridine-D5 typically involves the deuteration of 2-Hydroxypyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, 2-Hydroxypyridine can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized equipment to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypyridine-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Hydroxypyridine-D5 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms. The compound’s unique isotopic composition makes it valuable for investigating hydrogen-deuterium exchange processes and understanding the role of hydrogen atoms in chemical reactions .

Properties

Molecular Formula

C5H5NO

Molecular Weight

100.13 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-deuteriooxypyridine

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD

InChI Key

UBQKCCHYAOITMY-HXRFYODMSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])O[2H])[2H])[2H]

Canonical SMILES

C1=CC=NC(=C1)O

Origin of Product

United States

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